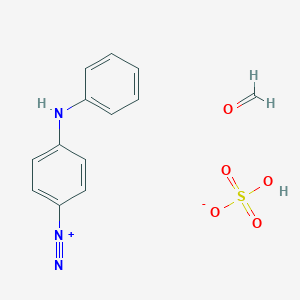
4-Anilinobenzenediazonium;formaldehyde;hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is a polymer that has gained popularity in scientific research due to its unique properties. This compound is synthesized by the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The resulting polymer has been found to have a wide range of applications in scientific research, particularly in the areas of biochemistry and physiology.
Vorbereitungsmethoden
The synthesis of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde involves the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde undergoes various types of chemical reactions, including:
Oxidation: This polymer can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde has found a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: The polymer is used to study enzyme-catalyzed reactions and interactions with biomolecules such as DNA and RNA.
Industry: The polymer is used in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is not well understood. it is believed that the polymer interacts with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can lead to changes in the structure and function of the biomolecules, which can then be studied using various analytical techniques.
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is unique due to its specific structure and properties. Similar compounds include:
Benzenediazonium, 4-(phenylamino)-, sulfate (11): This compound is a precursor to the polymer and shares some similar properties.
Phenazine derivatives: These compounds also exhibit a wide range of biological activities and are used in similar research applications.
The uniqueness of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde lies in its ability to form stable interactions with biomolecules, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
41432-19-3 |
|---|---|
Molekularformel |
C13H13N3O5S |
Molekulargewicht |
323.33 g/mol |
IUPAC-Name |
4-anilinobenzenediazonium;formaldehyde;hydrogen sulfate |
InChI |
InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;;/p-1 |
InChI-Schlüssel |
JODZTDZTLZXXGK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Key on ui other cas no. |
41432-19-3 |
Synonyme |
benzenediazonium,4-(phenylamino)-,sulfate(1:1),polymerwithformaldehyde; 4-DIAZODIPHENYLAMINE/FORMALDEHYDE CONDENSATE HYDROGEN SULFATE; DIAZO 22S; Condensation product between 4-Diazodiphenylamine sulfate(DAZS) and Formaldehyde; POLYMETHYLENE-P-DIAZODIPHE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















